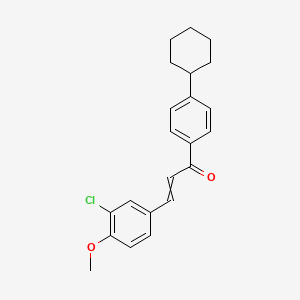
2,1,3-Benzoxadiazol-5-amine
Übersicht
Beschreibung
2,1,3-Benzoxadiazol-5-amine is a chemical compound that serves as a core structure for various derivatives with potential applications in analytical chemistry and pharmacology. The derivatives of this compound have been synthesized and evaluated for their properties and activities in different studies.
Synthesis Analysis
The synthesis of 2,1,3-benzoxadiazole derivatives has been reported using different functional groups to enhance their reactivity and specificity for certain applications. For instance, the pre-column fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography (HPLC) were synthesized by introducing various functional groups at the 4- and 7-positions of the 2,1,3-benzoxadiazole core . These reagents were designed to react with carboxylic acids to produce fluorescent adducts, which are useful in the sensitive detection of fatty acids and drugs in HPLC .
Molecular Structure Analysis
The molecular structure of 2,1,3-benzoxadiazol-5-amine derivatives is characterized by the presence of different substituents that influence the physical and chemical properties of the compounds. For example, the introduction of a piperazino group at the 7-position and various substituents at the 4-position has been shown to affect the fluorescence properties of the compounds .
Chemical Reactions Analysis
The chemical reactivity of 2,1,3-benzoxadiazole derivatives is influenced by the substituents on the benzoxadiazole ring. The derivatives synthesized for HPLC analysis react with carboxylic acids in the presence of activation agents to form fluorescent adducts . The choice of activation agent affects the reaction rate and the formation of by-products, which is crucial for the analytical applications of these reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,1,3-benzoxadiazole derivatives, such as their fluorescence characteristics, are critical for their application in analytical chemistry. The maximum wavelengths of excitation and emission for the fluorescent adducts formed with carboxylic acids vary depending on the specific substituents on the benzoxadiazole ring . These properties are exploited in HPLC to achieve sensitive detection of analytes. The detection limits for fatty acids and drugs tagged with these derivatives are in the low femtomolar range, demonstrating their high sensitivity .
Wissenschaftliche Forschungsanwendungen
Application 1: Organic Light-Emitting Diodes
- Summary of the Application: 2,1,3-Benzothiadiazole and its derivatives, including 2,1,3-Benzoxadiazol-5-amine, are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
- Methods of Application: The synthesis of various polymers, small molecules, and metal complexes with 2,1,3-Benzothiadiazole and its derivatives is reviewed in the source. The molecular design rules based on these cores are also discussed .
- Results or Outcomes: The construction of molecules with the unit core of 2,1,3-Benzothiadiazole and its derivatives can usually improve the electronic properties of the resulting organic materials .
Application 2: Fluorophores
- Summary of the Application: 2,1,3-Benzoxadiazol-5-amine is used in the synthesis and characterization of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system (D-π-A-π-D) .
- Methods of Application: The new fluorophores exhibited an absorption maximum at around 419 nm (visible region), as expected for electronic transitions of the π-π * type (ε 2.7 × 10 7 L mol −1 cm −1 ), and strong solvent-dependent fluorescence emission (Φ FL 0.5) located in the bluish-green region .
- Results or Outcomes: The compounds exhibited longer and shorter lifetimes, which was attributed to the emission of monomeric and aggregated molecules, respectively. The simulated emission spectra are consistent with the experimental results, with different solvents leading to a shift in the emission peak and the attribution of a π-π * state with the characteristics of a charge transfer excitation .
Application 3: Detection of Heavy Metals
- Summary of the Application: 2,1,3-Benzoxadiazol-5-amine (also known as BOX) is used in the detection of heavy metals .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, these types of compounds are used in colorimetric or fluorometric assays to detect the presence of heavy metals .
- Results or Outcomes: The outcomes of these assays can vary depending on the specific heavy metal being detected and the experimental conditions .
Application 4: Solar Cells
- Summary of the Application: 2,1,3-Benzoxadiazol-5-amine is used in the construction of solar cells .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, these types of compounds are used in the active layer of organic solar cells to improve their efficiency .
- Results or Outcomes: The outcomes can vary depending on the specific design of the solar cell and the other materials used in its construction .
Application 5: Fluorescent Derivatization Reagents
- Summary of the Application: 2,1,3-Benzoxadiazol-5-amine (also known as BOX) is used to obtain fluorescent derivatization reagents .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, these types of compounds are used in colorimetric or fluorometric assays to enhance the detection of certain analytes .
- Results or Outcomes: The outcomes of these assays can vary depending on the specific analyte being detected and the experimental conditions .
Application 6: Liquid Crystals
- Summary of the Application: 2,1,3-Benzoxadiazol-5-amine is used in the construction of liquid crystals .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, these types of compounds are used in the active layer of liquid crystal displays to improve their optical properties .
- Results or Outcomes: The outcomes can vary depending on the specific design of the liquid crystal and the other materials used in its construction .
Safety And Hazards
Zukünftige Richtungen
Benzoxadiazole derivatives, including 2,1,3-Benzoxadiazol-5-amine, have shown potential in various fields. For instance, they have been used as starting materials for different mechanistic approaches in drug discovery . Furthermore, they have been studied for their potential as luminescent liquid crystals .
Eigenschaften
IUPAC Name |
2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKAEOGAYZJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401777 | |
| Record name | 2,1,3-benzoxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzoxadiazol-5-amine | |
CAS RN |
874-36-2 | |
| Record name | 2,1,3-Benzoxadiazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-benzoxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)
![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)


![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)


![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)
